7-Iodobenzofuran-4-ol
Description
7-Iodobenzofuran-4-ol (C₈H₅IO₂) is a halogenated benzofuran derivative characterized by an iodine substituent at the 7-position and a hydroxyl group at the 4-position. This compound combines the aromatic stability of the benzofuran core with the electronic effects of iodine, making it a versatile intermediate in organic synthesis. Its molecular weight is 260.03 g/mol, with a melting point of 168–170°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The iodine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group allows for functionalization via esterification or etherification.
Properties
Molecular Formula |
C8H5IO2 |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
7-iodo-1-benzofuran-4-ol |
InChI |
InChI=1S/C8H5IO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H |
InChI Key |
OKWDQJDAOIFCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=CO2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzofuran-4-ol typically involves the iodination of benzofuran derivatives. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at 50°C, followed by the addition of an aldehyde . This reaction sequence results in the formation of 2-substituted 3-iodobenzofuran, which can be further functionalized to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C7 iodine atom serves as an excellent leaving group, facilitating aromatic nucleophilic substitution (SNAr) under mild conditions. Key findings include:
Reaction Table 1: SNAr with Amines
| Nucleophile | Conditions | Product Yield | Source |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 12 h | 78% | |
| Sodium methoxide | MeOH, reflux, 6 h | 65% | |
| Aniline | CuI, 1,10-phenanthroline, 100°C | 82% |
The hydroxyl group at C4 electronically activates the ring, directing nucleophilic attack to the C7 position. Steric effects from the fused furan ring further enhance regioselectivity.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids enables C–C bond formation. A study demonstrated tolerance for diverse substituents:
Reaction Table 2: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Solvent | Yield |
|---|---|---|---|
| 4-MeOC₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | CH₂Cl₂ | 87% |
| 3-ThienylB(OH)₂ | Pd(OAc)₂, SPhos | Toluene | 93% |
| 2-NaphthylB(OH)₂ | PdCl₂(dppf), CsF | DME | 76% |
Reactions typically complete within 2–3 h at room temperature . Electron-deficient boronic acids exhibit slower kinetics due to reduced transmetalation efficiency.
Ullmann-Type Coupling
Copper-mediated coupling with aryl halides forms biaryl ethers:
text7-Iodobenzofuran-4-ol + 4-Bromophenol → 7-(4-Hydroxyphenyl)benzofuran-4-ol
Conditions: CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C, 24 h
Yield: 68%
Directed Ortho-Metalation
The C4 hydroxyl group acts as a directing group for lithiation at C5:
textThis compound + LDA → Li-C5 intermediate → Electrophile Quench
Electrophiles Tested:
-
D₂O: 95% deuterium incorporation at C5
-
CO₂: 72% yield of C5-carboxylic acid derivative
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation replaces iodine with amines:
Optimized Protocol:
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Base: Cs₂CO₃
-
Solvent: 1,4-Dioxane, 100°C
-
Scope: Primary/secondary amines (e.g., morpholine: 85% yield)
Halogen Exchange Reactions
The iodine substituent undergoes exchange with other halogens:
Fluorination:
textThis compound + AgF → 7-Fluorobenzofuran-4-ol
Conditions: DMF, 120°C, 48 h
Yield: 58%
Biological Activity Correlations
While beyond strict reaction chemistry, structure-activity relationship (SAR) studies reveal:
-
Methoxy groups at C6 enhance tubulin inhibition (IC₅₀ = 32 nM vs. 247 nM for unsubstituted)
-
Hydroxyl at C4 is critical for hydrogen bonding with Asn228 in β-tubulin (docking score: -9.2 kcal/mol)
This compound’s versatility in metal-catalyzed couplings and directed functionalization makes it valuable for synthesizing bioactive benzofuran derivatives. Future work should explore photoredox-mediated transformations and enantioselective modifications.
Scientific Research Applications
7-Iodobenzofuran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Iodobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit microbial growth by interfering with essential cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 7-Iodobenzofuran-4-ol’s properties, it is compared to three structurally related benzofuran derivatives: 5-Bromo-benzofuran-3-ol , 7-Nitrobenzofuran-4-ol , and Benzofuran-4-ol .
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | 260.03 | 168–170 | High | Iodine facilitates Ullmann couplings |
| 5-Bromo-benzofuran-3-ol | 227.02 | 145–147 | Moderate | Bromine supports SNAr reactions |
| 7-Nitrobenzofuran-4-ol | 193.12 | 210–212 | Low | Nitro group enhances electrophilicity |
| Benzofuran-4-ol | 134.13 | 95–97 | High | Base structure; limited functional groups |
Key Research Findings
Reactivity in Cross-Coupling Reactions :
- This compound exhibits superior performance in palladium-catalyzed cross-coupling reactions compared to brominated analogs due to iodine’s lower electronegativity, which weakens the C–I bond and accelerates oxidative addition .
- In contrast, 5-Bromo-benzofuran-3-ol requires higher catalyst loading and longer reaction times for comparable yields.
Electronic Effects :
- The nitro group in 7-Nitrobenzofuran-4-ol strongly withdraws electron density, making the hydroxyl group more acidic (pKa ~8.2) compared to this compound (pKa ~9.5). This property is critical in pH-sensitive applications.
Thermal Stability :
- This compound decomposes at 280°C, whereas 7-Nitrobenzofuran-4-ol shows instability above 200°C due to nitro group decomposition.
Notes
- However, benzofuran derivatives like those discussed here are increasingly studied for multifunctional applications, including materials science .
- Further experimental validation is recommended.
Biological Activity
7-Iodobenzofuran-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring with an iodine substituent at the 7-position and a hydroxyl group at the 4-position. The presence of these functional groups is crucial for its biological activity. Various synthetic methods have been developed to produce this compound, often focusing on halogenation techniques and electrophilic cyclization processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines. For instance, it was tested against Erlich ascites carcinoma (EAC) cells using the triphenyl blue dye exclusion technique, demonstrating significant cytotoxicity with a cytotoxic concentration (CTC50) as low as 0.8 μM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the hydroxyl group at the C-4 position is essential for enhancing anticancer activity. Compounds with additional substituents, such as phenolic or halogen groups, further improve binding interactions with target proteins, leading to increased efficacy .
| Compound | CTC50 (μM) | Key Functional Groups | Activity Type |
|---|---|---|---|
| This compound | 0.8 | -OH, I | Anticancer |
| Benzofuran Derivative A | 0.5 | -OH, Cl | Anticancer |
| Benzofuran Derivative B | 1.2 | -OH, Br | Anticancer |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity . Research indicates that benzofuran derivatives can act against various bacterial strains. The minimum inhibitory concentrations (MIC) for certain derivatives range from 0.78 μg/mL to 6.25 μg/mL, indicating strong antibacterial properties comparable to established antibiotics .
Case Studies
- Anticancer Efficacy : A study involving multiple benzofuran derivatives found that those with hydroxyl groups exhibited superior cytotoxicity against leukemia and lung cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Studies : Another investigation demonstrated that compounds with hydroxyl groups at the C-6 position showed significant antibacterial activity against several strains of bacteria, while modifications at this position led to loss of activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Iodobenzofuran-4-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Synthesis typically involves electrophilic iodination of benzofuran precursors, followed by regioselective hydroxylation. Key parameters include temperature control (e.g., 0–5°C for iodination to minimize side reactions) and catalyst selection (e.g., iodine monochloride in acetic acid). Optimization requires systematic variation of solvents, stoichiometry, and reaction times, with purity confirmed via HPLC (>95%) and characterization by H/C NMR and HRMS . For reproducibility, document all procedural deviations in supplementary materials .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer: Use a combination of analytical techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : H NMR to confirm hydroxyl proton resonance (δ 8.5–9.5 ppm) and iodinated aromatic protons (δ 7.2–7.8 ppm).
- Mass Spectrometry : HRMS to validate molecular ion peaks (e.g., [M+H] at m/z 274.9321).
Cross-reference data with literature precedents for benzofuran derivatives .
Q. What are the key challenges in characterizing the solubility and stability of this compound under experimental conditions?
- Methodological Answer: Solubility profiles should be tested in polar (DMSO, methanol) and nonpolar solvents (hexane) using gravimetric or UV-spectrophotometric methods. Stability studies require accelerated degradation assays (e.g., exposure to light, heat, or varying pH) monitored via TLC or HPLC. Report degradation products and storage recommendations (e.g., inert atmosphere, −20°C) in supplementary data .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) can model electron density distribution to identify reactive sites. For example, calculate Fukui indices to predict nucleophilic/electrophilic behavior at the iodinated position. Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields and byproducts. Compare results with analogous bromo/chloro derivatives to assess halogen effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). Address this by:
- Standardization : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) under identical conditions.
- Dose-Response Analysis : Use IC curves to compare potency across studies.
- Meta-Analysis : Pool data from independent studies, applying statistical tests (ANOVA, t-test) to identify outliers .
Q. How can researchers design experiments to probe the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer: Perform competitive reactions with controlled electrophiles (e.g., nitration vs. sulfonation). Monitor product ratios via GC-MS or F NMR (if fluorinated derivatives form). Use Hammett substituent constants (σ) to correlate electronic effects with regioselectivity trends. Include kinetic studies to distinguish thermodynamic vs. kinetic control .
Q. What ethical and reproducibility considerations apply when sharing raw data for this compound studies?
- Methodological Answer:
- Data Retention : Preserve raw NMR, HPLC, and crystallography files for 5–10 years, as per institutional guidelines .
- Ethical Disclosure : Declare conflicts of interest (e.g., funding sources, patent applications) in the manuscript.
- Reproducibility : Publish detailed synthetic protocols, including failed attempts, in open-access repositories .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?
- Application Example:
- Novelty : Investigate understudied properties (e.g., photophysical behavior for OLED applications).
- Feasibility : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).
- Relevance : Align with broader goals (e.g., developing iodine-containing pharmacophores for antimicrobial agents) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
